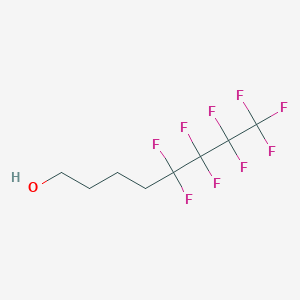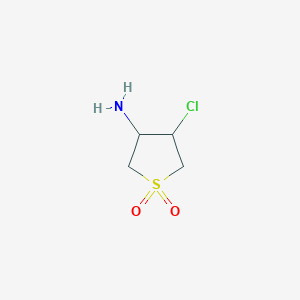
6-Piperazin-1-ylnicotinic acid
Vue d'ensemble
Description
6-Piperazin-1-ylnicotinic acid is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 6-Piperazin-1-ylnicotinic acid, has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 6-Piperazin-1-ylnicotinic acid consists of a six-membered ring containing two opposing nitrogen atoms . The piperidine moiety is a key structural element for dual H3/σ1 receptor affinities .Chemical Reactions Analysis
The chemical reactions involving 6-Piperazin-1-ylnicotinic acid could be classified under volumetric (titrimetric) analysis. These reactions are dependent on the combination of ions .Applications De Recherche Scientifique
Neuroscience - Pain Management
Summary of Application
“6-Piperazin-1-ylnicotinic acid” and its derivatives have been studied for their potential as histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive (pain-relieving) properties .
Methods of Application or Experimental Procedures
The research involved selecting 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . Molecular modeling techniques were used to identify the putative protein-ligand interactions responsible for their high affinity .
Results or Outcomes
Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with the highest binding preference to sigma-1 receptors for compounds 5, 11, and 12 . These ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Compounds 5 and 11 turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
Pharmaceutical Industry
Summary of Application
Piperidine-containing compounds, including “6-Piperazin-1-ylnicotinic acid”, are among the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Drug Design
Summary of Application
Piperidine-containing compounds, including “6-Piperazin-1-ylnicotinic acid”, represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
The safety data sheet for 6-Piperazin-1-ylnicotinic acid suggests that it may be harmful in contact with skin, if inhaled, or if swallowed. It may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
6-piperazin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYHUVUKIGFYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378069 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperazin-1-ylnicotinic acid | |
CAS RN |
278803-18-2 | |
| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)



![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)
